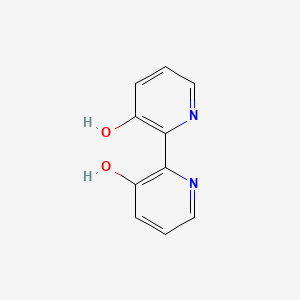

2,2'-Bipyridine-3,3'-diol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(3-hydroxypyridin-2-yl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-7-3-1-5-11-9(7)10-8(14)4-2-6-12-10/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNRKZBHLCOHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583574 | |

| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36145-03-6 | |

| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyridine-3,3'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,2'-Bipyridine-3,3'-diol from 2-bromo-3-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,2'-Bipyridine-3,3'-diol, a valuable chelating agent and molecular building block, starting from 2-bromo-3-hydroxypyridine (B45599). The primary synthetic route discussed is the Ullmann homocoupling reaction, a classic and effective method for the formation of symmetric biaryl compounds.

Introduction

This compound is a heterocyclic compound featuring a C2-symmetric bipyridine core functionalized with hydroxyl groups adjacent to the nitrogen atoms. This unique structure makes it an excellent N,O-bidentate ligand for coordinating with a wide range of metal ions. Its derivatives are integral in the development of catalysts, advanced materials, metal-organic frameworks (MOFs), and have potential applications in pharmaceutical development due to their chelating properties.[1] The synthesis from 2-bromo-3-hydroxypyridine via a metal-catalyzed homocoupling reaction is a direct and efficient approach to this important scaffold.

Synthetic Pathway: The Ullmann Homocoupling Reaction

The most direct method for synthesizing symmetrical bipyridines from halopyridines is the Ullmann reaction.[2] This reaction involves the copper-mediated coupling of two aryl halide molecules to form a new carbon-carbon bond. While modern variations may use palladium catalysts, the classic Ullmann condensation using copper powder is a robust and well-established method for this type of transformation.[2][3]

The proposed reaction is as follows:

2 x (2-bromo-3-hydroxypyridine) + Cu → this compound + CuBr₂

The reaction is typically performed at elevated temperatures, often in a high-boiling solvent like N,N-Dimethylformamide (DMF) or, in its classic form, without a solvent at all.[3]

Proposed Reaction Mechanism

The Ullmann reaction mechanism is believed to proceed through a series of steps involving organocopper intermediates.[2] A simplified catalytic cycle is illustrated below.

Caption: Proposed mechanism for the copper-catalyzed Ullmann homocoupling reaction.

Experimental Protocol

The following is a detailed, adapted protocol for the synthesis of this compound based on general and classic Ullmann coupling procedures.[3] Researchers should perform this reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

Materials:

-

2-bromo-3-hydroxypyridine

-

Activated Copper powder, bronze

-

N,N-Dimethylformamide (DMF), anhydrous (optional, as solvent)

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Hexane

-

Aqueous ammonia (B1221849) solution (2 M)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer or magnetic stir bar

-

Heating mantle with temperature controller

-

Inert gas supply (Nitrogen or Argon)

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, combine 2-bromo-3-hydroxypyridine and activated copper powder (typically 1.5-2.0 equivalents relative to the bromopyridine).

-

Reaction Conditions (Two Variations):

-

Solvent-Free: Heat the mixture under an inert atmosphere with vigorous stirring to 200-220 °C. The reaction is often marked by a change in color and viscosity. Maintain this temperature for 4-6 hours.

-

With Solvent: Add anhydrous DMF to the flask to create a 0.5-1.0 M solution of the starting material. Heat the mixture to reflux (approx. 153 °C) under an inert atmosphere with stirring for 12-24 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If DMF was used, remove the solvent under reduced pressure using a rotary evaporator.

-

Triturate the solid residue with ethyl acetate.

-

Filter the mixture through a pad of diatomaceous earth to remove copper salts and excess copper powder. Wash the filter cake thoroughly with additional ethyl acetate.

-

Combine the organic filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with an aqueous ammonia solution (to remove residual copper salts), deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to afford pure this compound.

-

Visualization of Experimental Workflow

Caption: General experimental workflow for the synthesis and purification of this compound.

Data Presentation

Quantitative data for the starting material and the final product are summarized below for easy reference.

Table 1: Properties of Starting Material

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-bromo-3-hydroxypyridine | 6602-32-0 | C₅H₄BrNO | 174.00 | 185-188 | Solid |

| Data sourced from Sigma-Aldrich.[4] |

Table 2: Properties of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | 36145-03-6 | C₁₀H₈N₂O₂ | 188.18 | 194-196 | Solid |

| Data sourced from Sigma-Aldrich and Alfa Chemistry.[5][6] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Solvent | Chemical Shifts (δ, ppm) and Observations |

| ¹H NMR | DMSO-d₆ | Aromatic protons are typically observed between 7.00 and 8.50 ppm. The hydroxyl (-OH) protons would appear as a broad singlet, with its position being concentration and temperature dependent. |

| ¹³C NMR | DMSO-d₆ | Aromatic carbons are typically observed between 115 and 155 ppm. The carbon bearing the hydroxyl group would be significantly deshielded. |

| Note: Specific, high-resolution NMR data for this compound is not readily available in the searched literature. The provided information is based on general chemical shift ranges for similar aromatic diol structures and available data for related compounds.[7] |

Safety Considerations

-

2-bromo-3-hydroxypyridine: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

-

Copper Powder: Can be flammable. Avoid creating dust clouds.

-

DMF: Is a combustible liquid and a known reproductive toxin. Handle with care in a fume hood.

-

High Temperatures: The reaction requires high temperatures, posing a risk of burns. Use appropriate heating equipment and exercise caution.

This guide serves as a comprehensive resource for the synthesis of this compound. Researchers should always consult primary literature and adhere to all institutional safety guidelines when performing chemical synthesis.

References

- 1. 2,2'-Bipyridine(366-18-7) 1H NMR spectrum [chemicalbook.com]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 7. researchgate.net [researchgate.net]

Characterization of 2,2'-Bipyridine-3,3'-diol: A Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an essential technique for elucidating the structure of 2,2'-Bipyridine-3,3'-diol. The symmetry of the molecule simplifies the expected spectra, with four unique proton signals and five unique carbon signals. The hydroxyl protons may or may not be observable depending on the solvent and its purity.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4, H-4' | 7.30 - 7.50 | dd | J = 8.5, 4.5 Hz |

| H-5, H-5' | 7.10 - 7.30 | dd | J = 8.5, 1.5 Hz |

| H-6, H-6' | 8.00 - 8.20 | dd | J = 4.5, 1.5 Hz |

| OH | 9.00 - 10.00 | br s | - |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbons | Predicted Chemical Shift (δ, ppm) |

| C-2, C-2' | 145.0 - 148.0 |

| C-3, C-3' | 150.0 - 153.0 |

| C-4, C-4' | 125.0 - 128.0 |

| C-5, C-5' | 120.0 - 123.0 |

| C-6, C-6' | 140.0 - 143.0 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 188, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the aromatic rings and the presence of the hydroxyl groups.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 188 | High | [M]⁺˙ (Molecular Ion) |

| 171 | Moderate | [M - OH]⁺ |

| 170 | Moderate | [M - H₂O]⁺˙ |

| 160 | Moderate | [M - CO]⁺˙ |

| 159 | Moderate | [M - CHO]⁺ |

| 132 | Low | [M - 2CO]⁺˙ |

| 78 | Low | [C₅H₄N]⁺ (Pyridyl cation) |

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.

-

Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be applied.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

-

The instrument should be properly tuned and the magnetic field shimmed to achieve optimal resolution.

-

For ¹H NMR, a standard pulse-acquire sequence is typically sufficient. Key acquisition parameters include:

-

Spectral Width: ~12-15 ppm

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) should be used. Key acquisition parameters include:

-

Spectral Width: ~200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed.

-

Phase correction and baseline correction should be applied to the resulting spectrum.

-

The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Mass Spectrometry

The following is a general procedure for the analysis of this compound by Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction:

-

Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or introduce a dilute solution in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) via a gas chromatograph (GC-MS).

-

-

Ionization and Analysis:

-

Utilize a standard electron ionization source with an electron energy of 70 eV.

-

The ion source temperature should be maintained at approximately 200-250 °C.

-

The mass analyzer (e.g., quadrupole, time-of-flight) should be scanned over a mass range of approximately m/z 40-400 to detect the molecular ion and expected fragments.

-

-

Data Interpretation:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure. The fragmentation of aromatic and heterocyclic compounds often involves the loss of small, stable neutral molecules such as CO, HCN, and H₂O.

-

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the characterization of this compound.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for mass spectrometry analysis.

Crystal Structure of 2,2'-Bipyridine-3,3'-diol as a Ligand: A Technical Guide

Abstract: This technical guide provides a detailed overview of the crystal structure analysis of 2,2'-Bipyridine-3,3'-diol, focusing on its behavior as a ligand in coordination complexes. Due to the current absence of a published crystal structure for the free, uncomplexed molecule, this document centers on the analysis of its coordination compounds, providing valuable insights for researchers, scientists, and drug development professionals. The guide summarizes crystallographic data, details experimental protocols for synthesis and X-ray diffraction, and visualizes key structural features and workflows.

Introduction

This compound is a versatile heterocyclic ligand of significant interest in coordination chemistry, materials science, and catalysis. Its structure, featuring two pyridine (B92270) rings with hydroxyl groups adjacent to the nitrogen atoms, allows for a range of coordination modes and intermolecular interactions. Understanding the precise three-dimensional arrangement of this ligand when bound to a metal center is crucial for designing novel materials and catalysts with tailored properties.

This guide addresses the notable gap in the scientific literature regarding the crystal structure of isolated this compound. Instead, it focuses on the available, high-quality crystallographic data of its metal complexes, primarily a Cobalt(III) tris-chelate complex, [Co(bpydiol-H)₃]·H₂O, and related Copper(II) complexes.[1] By analyzing the ligand's conformation, bond lengths, and angles within these stable structures, we can infer its intrinsic structural preferences and how they are modulated by coordination.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the this compound ligand and its subsequent use in the formation and crystallographic analysis of a representative Cobalt(III) complex.

Synthesis of this compound Ligand

The synthesis of this compound can be achieved through various established methods for the functionalization of bipyridine scaffolds. A common approach involves the coupling of 2-halopyridine precursors followed by hydroxylation.

Representative Protocol:

-

Ullmann Coupling of 2-chloropyridine (B119429): A mixture of 2-chloropyridine and activated copper powder is heated to initiate a homocoupling reaction, yielding the 2,2'-bipyridine (B1663995) backbone.

-

Oxidation and Hydroxylation: The resulting 2,2'-bipyridine is then subjected to oxidation, followed by a nucleophilic hydroxylation step to introduce the hydroxyl groups at the 3 and 3' positions. This often requires strong oxidizing agents and carefully controlled reaction conditions to achieve the desired regioselectivity.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a crystalline solid.

Synthesis and Crystallization of [Co(bpydiol-H)₃]·H₂O

The following protocol is adapted from the work of Stephenson and Hardie.[1]

-

Reaction Mixture: An ethanolic solution of this compound (3 equivalents) is added to an aqueous solution of Cobalt(II) chloride hexahydrate (1 equivalent).

-

Complexation: The mixture is stirred at room temperature. A color change indicates the formation of the cobalt complex. The oxidation of Co(II) to Co(III) can occur in the presence of air.

-

Crystallization: The resulting solution is filtered and allowed to stand for slow evaporation at ambient temperature. Dark red prism-shaped crystals of [Co(bpydiol-H)₃]·H₂O suitable for X-ray diffraction typically form over several days.[1]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The crystal structure determination is performed using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[2]

-

Data Collection: The crystal is maintained at a low temperature (e.g., 150 K) using a cryostream to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo-Kα, λ = 0.71073 Å).[2] A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.[2]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed at calculated positions.[2]

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data for the [Co(bpydiol-H)₃]·H₂O complex. This data provides a quantitative basis for understanding the ligand's structure upon coordination.

Table 1: Crystal Data and Structure Refinement for [Co(bpydiol-H)₃]·H₂O

| Parameter | Value[2] |

| Empirical Formula | C₃₀H₂₃CoN₆O₇ |

| Formula Weight | 638.47 |

| Temperature | 150(1) K |

| Wavelength | 0.71073 Å |

| Crystal System | Trigonal |

| Space Group | P-31c |

| Unit Cell Dimensions | |

| a | 14.1281(3) Å |

| b | 14.1281(3) Å |

| c | 15.5360(4) Å |

| α | 90° |

| β | 90° |

| γ | 120° |

| Volume | 2686.03(11) ų |

| Z | 4 |

Table 2: Selected Bond Lengths and Angles for the this compound Ligand in [Co(bpydiol-H)₃]·H₂O

| Bond | Length (Å) | Angle | Degrees (°) |

| Co-N1 | 1.915(2) | N1-Co-N2 | 83.12(8) |

| Co-O1 | 1.908(2) | O1-Co-N1 | 170.13(8) |

| C1-C2 | 1.488(4) | C2-C1-N2 | 115.2(2) |

| C1-N1 | 1.353(3) | C6-N1-C1 | 120.1(2) |

| C7-O1 | 1.341(3) | C8-C7-O1 | 121.5(2) |

| N1-C1-C2-N2 | - | Torsion Angle | -2.6(4) |

Note: Atom numbering may vary from the original publication for clarity. Data is representative of one of the ligands in the asymmetric unit.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and structural relationships.

Conclusion

While the crystal structure of free this compound remains to be determined, a comprehensive analysis of its coordination complexes provides critical insights into its structural properties. The data presented in this guide, derived from the well-characterized [Co(bpydiol-H)₃]·H₂O complex, demonstrates that the ligand adopts a nearly planar conformation upon chelation, with specific bond lengths and angles dictated by the coordination to the metal center. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to synthesize and structurally characterize new materials based on this versatile ligand. Further studies on a wider range of its coordination compounds will continue to illuminate the structure-property relationships that govern its applications.

References

Spectroscopic Properties of 2,2'-Bipyridine-3,3'-diol in Diverse Solvent Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,2'-Bipyridine-3,3'-diol, a molecule of significant interest due to its unique photophysical behavior governed by excited-state intramolecular proton transfer (ESIPT). The solvatochromic nature of this compound, where its absorption and emission characteristics are highly sensitive to the surrounding solvent environment, makes it a valuable probe in various chemical and biological studies. This document summarizes key quantitative spectroscopic data, details relevant experimental protocols, and provides visual representations of the underlying molecular processes and experimental workflows.

Core Spectroscopic Data

The photophysical properties of this compound are profoundly influenced by the polarity and hydrogen-bonding capabilities of the solvent. This is primarily due to the stabilization of different tautomeric forms of the molecule in its ground and excited states. In non-polar solvents, the enol form is predominant. Upon photoexcitation, the molecule undergoes an ultrafast intramolecular double proton transfer to form a dizwitterion (DZ) tautomer in the excited state.[1][2] In aqueous solutions, this dizwitterion is stabilized in the ground state, leading to distinct absorption peaks in the 400-450 nm range.[1][2]

The fluorescence of the dizwitterion tautomer is particularly sensitive to the solvent environment. As the solvent polarity increases, the fluorescence peak experiences a hypsochromic (blue) shift. For instance, the fluorescence peak shifts from 498 nm in the non-polar solvent cyclohexane (B81311) to 462 nm in the highly polar solvent water.[1][2] This solvatochromism is accompanied by a decrease in the fluorescence lifetime, from 3.10 ns in cyclohexane to 0.65 ns in water.[1][2] In aqueous environments, a secondary photoinduced tautomerization mechanism involving a water network can also occur, giving rise to a second tautomer with a lifetime of 5.40 ns.[1][2]

Quantitative Spectroscopic Data Summary

The following tables summarize the available quantitative data for the spectroscopic properties of this compound in different solvents.

| Solvent | Absorption Maxima (λ_abs) [nm] | Molar Absorptivity (ε) [M⁻¹cm⁻¹] |

| Water | 400-450 (dizwitterion)[1][2] | Data not available in cited sources |

| Various Solvents | Specific data not available in cited sources | Data not available in cited sources |

| Solvent | Fluorescence Emission Maxima (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |

| Cyclohexane | 498[1][2] | Data not available in cited sources | 3.10[1][2] |

| Water | 462[1][2] | Data not available in cited sources | 0.65[1][2] |

| Water (second tautomer) | Shoulder on the blue side of the main peak[1][2] | Data not available in cited sources | 5.40[1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the spectroscopic properties of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar absorptivity (ε) of this compound in different solvents.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a high-purity solvent.

-

From the stock solution, prepare a series of dilutions in the desired spectroscopic-grade solvents to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range to scan from 200 nm to 600 nm.

-

Use a quartz cuvette with a 1 cm path length.

-

-

Measurement:

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

-

Record the absorbance spectrum of each sample against the solvent blank.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Data Analysis:

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λ_em) of this compound in different solvents.

Methodology:

-

Sample Preparation:

-

Prepare dilute solutions of this compound in the desired spectroscopic-grade solvents. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

-

Instrumentation:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the determined absorption maximum (λ_abs).

-

Set the emission wavelength range to scan from the excitation wavelength to a longer wavelength (e.g., 700 nm).

-

-

Measurement:

-

Record the fluorescence emission spectrum of the sample.

-

Identify the wavelength of maximum fluorescence intensity (λ_em).

-

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a standard of known quantum yield.

Methodology:

-

Standard Selection:

-

Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

-

-

Sample Preparation:

-

Prepare a series of solutions of both the sample and the standard in the same solvent with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

-

Measurement:

-

Measure the UV-Vis absorption spectra and fluorescence emission spectra for all solutions.

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_s * (m_x / m_s) * (n_x² / n_s²) where Φ is the quantum yield, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts x and s refer to the sample and the standard, respectively.

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ_f) of this compound.

Methodology:

-

Instrumentation:

-

Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector (e.g., a microchannel plate photomultiplier tube).

-

-

Measurement:

-

Excite the sample with short pulses of light at the absorption maximum.

-

Measure the time delay between the excitation pulse and the arrival of the first emitted photon at the detector.

-

Repeat this process many times to build up a histogram of photon arrival times.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials for multi-component decays) to extract the fluorescence lifetime(s).

-

Visualizations

The following diagrams, created using the DOT language, illustrate the key molecular process and a general experimental workflow.

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) in this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

Unveiling the Photophysical intricacies of 2,2'-Bipyridine-3,3'-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and fluorescence lifetime of 2,2'-Bipyridine-3,3'-diol (BP(OH)2), a molecule of significant interest due to its unique photophysical properties. This document delves into the quantitative aspects of its fluorescence, outlines the experimental methodologies for its characterization, and visualizes the key processes that govern its behavior.

Core Photophysical Properties: Quantum Yield and Fluorescence Lifetime

This compound is renowned for its pronounced solvatochromism and its tendency to undergo Excited-State Intramolecular Proton Transfer (ESIPT). These characteristics lead to a strong dependence of its quantum yield and fluorescence lifetime on the surrounding environment. While a definitive, absolute quantum yield value in a standard solvent is not consistently reported across the literature, its fluorescence lifetime has been more extensively characterized.

When a fluorophore is confined within nanocavities, its fluorescence quantum yield is known to increase.[1] For this compound, the nonpolar diketo (DK) form, which has a nearly zero dipole moment, experiences a more hydrophobic environment inside such cavities, leading to an enhanced fluorescence quantum yield.[1]

The fluorescence lifetime of this compound is highly sensitive to the polarity and hydrogen-bonding capability of the solvent. This makes it an excellent probe for microenvironments.

Table 1: Fluorescence Lifetime of this compound in Various Solvents

| Solvent | Fluorescence Lifetime (τ) [ns] | Notes |

| Cyclohexane | 3.10 | Non-polar, aprotic solvent. |

| Water | 0.65 | Polar, protic solvent. This is the shorter lifetime component. |

| Water | 5.40 | A second, longer lifetime component is also detected, attributed to a different photoinduced tautomerization mechanism involving a water network.[2] |

Experimental Protocols: Measuring Fluorescence Properties

The characterization of the quantum yield and fluorescence lifetime of this compound relies on steady-state and time-resolved fluorescence spectroscopy techniques.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used approach for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Principle: The quantum yield of the unknown sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X^2 / n_S^2)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts X and S refer to the unknown sample and the standard, respectively.

Experimental Workflow:

Figure 1: Workflow for the determination of relative fluorescence quantum yield.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Principle: The sample is excited by a high-repetition-rate pulsed laser. The time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon at a single-photon sensitive detector (stop signal) is measured. This process is repeated many times, and a histogram of the number of photons versus their arrival time is built up, which represents the fluorescence decay curve. The fluorescence lifetime is then extracted by fitting this decay curve to an exponential function.

Experimental Workflow:

Figure 2: Workflow for fluorescence lifetime measurement using TCSPC.

Key Mechanisms and Interactions

Excited-State Intramolecular Proton Transfer (ESIPT)

Upon photoexcitation, this compound undergoes an ultrafast intramolecular double proton transfer, leading to the formation of a diketo tautomer which is responsible for the large Stokes-shifted fluorescence. Theoretical studies suggest that this process is likely sequential rather than concerted.[3]

Figure 3: Simplified Jablonski diagram illustrating the ESIPT process.

Interaction with Human Serum Albumin (HSA)

This compound can be utilized as a fluorescent probe to study biological systems. It has been shown to bind to Human Serum Albumin (HSA), a major transport protein in blood plasma. Studies indicate that BP(OH)2 binds to a site in close proximity to the tryptophan-214 residue in subdomain IIA of HSA.[2][4] This binding event can be monitored by changes in the fluorescence properties of both the probe and the tryptophan residue.

Figure 4: Schematic representation of the binding of this compound to its binding site on Human Serum Albumin.

Conclusion

This compound exhibits complex and environment-dependent photophysical properties, making it a valuable tool for probing molecular environments. Its fluorescence lifetime is a particularly sensitive indicator of solvent polarity and hydrogen-bonding interactions. While further research is needed to establish a consensus on its absolute quantum yield, the methodologies for its characterization are well-established. The understanding of its ESIPT mechanism and its interactions with biomacromolecules like HSA opens up avenues for its application in drug development and as a biological sensor. This guide provides a foundational understanding for researchers and scientists working with this versatile fluorophore.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigating this compound as a microenvironment-sensitive probe: its binding to cyclodextrins and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unusual binding of a potential biomarker with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2'-Bipyridine-3,3'-diol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine-3,3'-diol, a hydroxylated derivative of the well-known chelating agent 2,2'-bipyridine (B1663995), is a versatile organic compound with significant potential in coordination chemistry, materials science, and catalysis. Its unique structural features, combining the rigid bipyridine backbone with reactive hydroxyl groups, make it a compelling ligand for the formation of stable metal complexes with diverse applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental details relevant to researchers in chemistry and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 36145-03-6 | |

| Molecular Formula | C₁₀H₈N₂O₂ | |

| Molecular Weight | 188.18 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in various organic solvents. | Not specified |

| Purity | 98% | [3] |

Synonyms: 3,3'-Dihydroxy-2,2'-bipyridine, 3,3'-Dihydroxy-2,2'-bipyridyl[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available. | [1] |

| ¹³C NMR | Spectral data available. | [1][4][5] |

| Mass Spectrometry | Spectral data available. | [6] |

| UV-Vis Spectroscopy | Absorption and emission spectra have been studied, particularly in the context of its use as a microenvironment-sensitive probe. The molecule exhibits unique spectroscopic features in water.[7][8][9] In aqueous solution, it exists in two tautomeric forms, dienol (DE) and diketo (DK).[7] The absorption peaks of the water complex are in the region of 400-450 nm.[7][8] | [7][8][9][10][11][12] |

| Infrared (IR) Spectroscopy | Spectral data available. | Not specified |

Experimental Protocols

Synthesis of 2,2'-Bipyridine Derivatives

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of 2,2'-bipyridine derivatives can be adapted. A common method involves the coupling of pyridine (B92270) precursors. For instance, the Ullmann homocoupling of a keto bromo-pyridine followed by stereoselective double hydrogen transfer is a reported method for a substituted 2,2'-bipyridine-diol.[13] Another approach involves a Negishi-like protocol using a heterogeneous catalyst, which can afford 2,2'-bipyridine products in high yields.[14] Microwave-assisted synthesis using heterogeneous catalysts has also been developed for the preparation of 2,2'-bipyridines.[14]

A general procedure for the synthesis of 2,2'-bipyridine is the reaction of pyridine with a degassed Raney nickel catalyst.[15] The pyridine used must be free of pyrrole (B145914) to ensure a good yield.[15]

Workflow for a Generic 2,2'-Bipyridine Synthesis:

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H8N2O2 | CID 534031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. hmdb.ca [hmdb.ca]

- 5. 2,2'-Bipyridine(366-18-7) 13C NMR spectrum [chemicalbook.com]

- 6. 2,2'-Bipyridine [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. squ.elsevierpure.com [squ.elsevierpure.com]

- 9. Caging effects on the ground and excited states of this compound embedded in cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,2'-Bipyridine [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. ripublication.com [ripublication.com]

- 13. Synthesis and applications of 2,2'-Bipyridine ligand compounds_Chemicalbook [chemicalbook.com]

- 14. A heterogeneous-catalyst-based, microwave-assisted protocol for the synthesis of 2,2'-bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Theoretical Electronic Structure of 2,2'-Bipyridine-3,3'-diol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical and computational approaches used to elucidate the complex electronic structure of 2,2'-Bipyridine-3,3'-diol (BP(OH)₂). We delve into the methodologies, key findings from recent literature, and the implications for understanding its unique photophysical properties, which are of significant interest in materials science and drug development.

Introduction: The Significance of this compound

This compound is a molecule of considerable scientific interest due to its unique structural and electronic properties. The presence of a rigid bipyridine core with two hydroxyl groups facilitates intramolecular hydrogen bonding and offers multiple coordination sites.[1] This structure is responsible for its fascinating photophysics, most notably the phenomena of Excited-State Intramolecular Proton Transfer (ESIPT) and Thermally Activated Delayed Fluorescence (TADF).[2][3][4] Understanding the electronic underpinnings of these processes is critical for designing novel organic light-emitting diodes (OLEDs), molecular sensors, and photochemically active agents.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for probing the ground and excited-state properties of molecules like BP(OH)₂. These computational methods allow for the detailed investigation of reaction mechanisms, such as proton transfer, and the prediction of electronic and photophysical properties that guide experimental design.[5][6]

Theoretical Foundations

The electronic behavior of BP(OH)₂ is governed by the arrangement and energies of its molecular orbitals. Key theoretical concepts include:

-

Density Functional Theory (DFT): A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is widely employed due to its favorable balance of accuracy and computational cost.[7][8]

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions.[9] The energy difference between them, the HOMO-LUMO gap, is a critical parameter that corresponds to the lowest energy electronic excitation possible and influences the molecule's color and photochemical stability.[10][11] For the parent 2,2'-bipyridine (B1663995), the HOMO is characterized by σ-symmetry centered on the nitrogen atoms, while the LUMO exhibits π-symmetry across the carbon atoms of the pyridine (B92270) rings.[9]

-

Excited States and Photophysical Processes:

-

ESIPT (Excited-State Intramolecular Proton Transfer): Upon photoexcitation, a proton can transfer from the hydroxyl group to the pyridine nitrogen. In BP(OH)₂, there has been considerable debate whether this occurs as a concerted double-proton transfer or a stepwise, sequential process.[5][6]

-

TADF (Thermally Activated Delayed Fluorescence): A process where non-emissive triplet excitons are converted back into emissive singlet excitons through reverse intersystem crossing (RISC), enhancing the efficiency of light emission. The interplay between ESIPT and TADF in BP(OH)₂ is a key area of research.[2][3][4]

-

Computational Protocols and Methodologies

The accurate theoretical description of BP(OH)₂'s electronic structure relies on a well-defined computational workflow. The protocols outlined below are based on methodologies reported in recent high-impact studies.[2][6][7]

3.1. Ground and Excited-State Calculations

A typical computational study involves several key steps:

-

Geometry Optimization: The molecular structure of BP(OH)₂ in its ground state (S₀) and relevant excited states (singlet S₁ and triplet T₁, T₂, T₃) is optimized to find the lowest energy conformation. This is crucial as molecular geometry can change significantly upon excitation.

-

Frequency Calculations: Performed on optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain vibrational spectra.

-

Electronic Structure Analysis: Calculation of HOMO and LUMO energies, electron-hole distributions, and other electronic properties.

-

Excited-State Analysis:

-

Vertical Excitation Energies: Calculated using Time-Dependent DFT (TD-DFT) or higher-level methods like Resolution-of-Identity Second-Order Approximate Coupled-Cluster (RI-CC2) to simulate UV-Vis absorption spectra.[6][12]

-

Potential Energy Surface (PES) Scans: To investigate the energy profile of the ESIPT process by systematically changing the O-H bond lengths and H-N distances.[2]

-

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Rates: Calculated based on spin-orbit coupling matrix elements between singlet and triplet states to understand the TADF mechanism.[2]

-

3.2. Recommended Model Chemistry

-

Functionals: The B3LYP hybrid functional is a common and reliable choice for organic molecules.[7] For excited states, range-separated functionals like CAM-B3LYP or ωB97XD may also be employed.

-

Basis Sets: Pople-style basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are recommended for a good balance of accuracy and efficiency.

-

Solvation Effects: The influence of the solvent environment is often included using implicit solvation models like the Polarizable Continuum Model (PCM).

Computational Workflow Diagram

Caption: A flowchart of the typical computational protocol for analyzing the electronic structure and photophysical properties of a molecule like BP(OH)₂.

Summary of Theoretical Findings

Recent theoretical studies have provided profound insights into the electronic structure of BP(OH)₂.

4.1. The ESIPT Mechanism: Single, Not Double, Proton Transfer

While historically debated, recent high-level computations strongly suggest that BP(OH)₂ undergoes a barrierless single ESIPT process upon photoexcitation, rather than a concerted double ESIPT.[2][4] This means one proton transfers rapidly to form a monoketo tautomer, which is the primary emissive species. The previously hypothesized double ESIPT pathway was found to have a significant energy barrier.[2]

4.2. The TADF Mechanism

The mechanism for TADF is intrinsically linked to the ESIPT process. Based on the single ESIPT structure, calculations reveal that the T₃ state plays the dominant role in TADF .[2][4] This is contrary to earlier models that implicated the T₂ state. The key is a large spin-orbit coupling between the emissive single-ESIPT singlet state (S₁-Keto) and the T₃ state, which facilitates efficient intersystem crossing (ISC) and subsequent reverse intersystem crossing (RISC).

4.3. Quantitative Data

The following tables summarize key quantitative data from recent theoretical investigations.

Table 1: Calculated Intersystem Crossing (ISC) Rates for BP(OH)₂ in Hexane (Based on the single ESIPT (Keto1) structure)*

| Transition Pathway | Calculated Rate (s⁻¹) | Significance |

| S₁ → T₁ | 1.40 x 10⁶ | Minor pathway |

| S₁ → T₂ | 1.73 x 10⁶ | Minor pathway |

| S₁ → T₃ | 1.05 x 10¹⁰ | Dominant ISC pathway for populating the triplet manifold [2] |

Table 2: Calculated Excited State Properties of BP(OH)₂

| Property | Value | Method/Comment |

| First Proton Transfer Time | ~7 fs | On-the-fly dynamics simulations (RI-CC2)[6] |

| Mono- to Diketo Energy Barrier | ~0.11 eV | RI-CC2 calculation, indicating a rapid second transfer is possible[6] |

| Emission (Fluorescence) | Green spectrum | Originates from the single-ESIPT tautomer[2] |

ESIPT and TADF Signaling Pathway

Caption: The proposed photophysical mechanism in BP(OH)₂, highlighting the single ESIPT followed by the dominant S₁→T₃ intersystem crossing and subsequent RISC that leads to TADF.

Conclusion and Outlook

Theoretical calculations have been instrumental in refining our understanding of the electronic structure and photodynamics of this compound. The current consensus points towards a barrierless single ESIPT mechanism being the primary deactivation pathway from the initially excited state, and that the T₃ state is the crucial gateway to the triplet manifold that enables TADF.

For researchers in materials science and drug development, these findings provide a robust theoretical framework for designing new BP(OH)₂ derivatives with tailored photophysical properties. By computationally screening substituent effects on the HOMO-LUMO gap, spin-orbit couplings, and proton transfer barriers, it is possible to rationally engineer molecules with optimized emission wavelengths, quantum yields, and excited-state lifetimes for specific applications. The synergy between advanced computational chemistry and experimental validation will continue to drive innovation in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] The Interplay between ESIPT and TADF for the 2,2′-Bipyridine-3,3′-diol: A Theoretical Reconsideration | Semantic Scholar [semanticscholar.org]

- 4. The Interplay between ESIPT and TADF for the this compound: A Theoretical Reconsideration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantum dynamics study of the excited-state double-proton transfer in 2,2'-bipyridyl-3,3'-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. learn.schrodinger.com [learn.schrodinger.com]

- 12. HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Genesis of a Versatile Ligand: A Technical Guide to the Discovery and Historical Synthesis of 2,2'-Bipyridine-3,3'-diol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical synthesis of 2,2'-Bipyridine-3,3'-diol, a pivotal bidentate chelating ligand in coordination chemistry and a valuable building block in the synthesis of functional materials and pharmaceuticals. This document provides a comprehensive overview of the key synthetic strategies, detailed experimental protocols, and a comparative analysis of the methods developed over time.

Introduction

This compound, with its strategic placement of hydroxyl groups on the bipyridine framework, exhibits unique electronic and steric properties that have made it a subject of significant interest. Its ability to form stable complexes with a wide range of metal ions has led to its application in catalysis, photophysics, and materials science. This guide traces the journey from its earliest reported syntheses to more refined methodologies, offering a valuable resource for researchers working with this versatile molecule.

Historical Synthesis: A Journey of Methodological Evolution

The synthesis of the 2,2'-bipyridine (B1663995) core itself has a rich history, with the Ullmann reaction, first reported in 1901, being a foundational method for creating the crucial C-C bond between two pyridine (B92270) rings. This classic approach, involving the copper-mediated coupling of halo-pyridines, laid the groundwork for the synthesis of a vast array of bipyridine derivatives.

One of the earliest documented synthetic routes to a closely related derivative, 2,2'-bipyridine-3,3'-dicarboxylic acid, involved the oxidation of 1,10-phenanthroline. While not the diol itself, this highlights the early efforts in functionalizing the bipyridine scaffold at the 3 and 3' positions.

A significant breakthrough in the direct synthesis of hydroxylated bipyridines came from the work of Kaczmarek and colleagues. Their research in the mid-1980s on the chemistry of bipyridines provided a key method for the preparation of this compound through the diazotization of 2,2'-bipyridine-3,3'-diamine.

Key Synthetic Methodologies

Diazotization of 2,2'-Bipyridine-3,3'-diamine

This method stands as a crucial historical route to this compound. The synthesis begins with the preparation of the diamine precursor, which is then subjected to diazotization followed by hydrolysis to introduce the hydroxyl groups.

Experimental Protocol:

A detailed protocol for a related transformation, as described in the "Bipyridines - Part XVII" publication, involves the diazotization of [2,2'-bipyridine]-3,3'-diamine (B2725736) (1) in a 20% sulfuric acid solution with an excess of sodium nitrite. The reaction mixture is then heated, leading to the formation of this compound (2).

Reaction Conditions and Yield:

| Step | Reagents and Conditions | Yield | Reference |

| Diazotization and Hydrolysis | [2,2'-bipyridine]-3,3'-diamine, 20% H₂SO₄, NaNO₂ (excess), heat | 4% | [1] |

It is important to note that the reported yield for this specific procedure is low. However, the abstract of "Bipyridines. Part XVIII" suggests that variations of this method were explored to synthesize the mono-ol and other derivatives, indicating its significance and potential for optimization.[2]

Logical Workflow for the Diazotization Synthesis:

Caption: Synthetic pathway from the diamine to the diol.

Ullmann-type Coupling Reactions

The Ullmann condensation is a powerful tool for the formation of C-C bonds between aromatic rings and has been widely applied to the synthesis of bipyridines.[3] While a direct Ullmann coupling of a 3-hydroxy-2-halopyridine to form this compound is conceptually feasible, historical accounts of this specific transformation are not as well-documented as the diazotization route. The general principle involves the copper-catalyzed homocoupling of a suitably substituted pyridine precursor.

Hypothetical Experimental Workflow:

This workflow is based on the general principles of the Ullmann reaction for bipyridine synthesis.

Caption: General workflow for Ullmann coupling synthesis.

Quantitative Data Summary

The following table summarizes the available quantitative data for the historical synthesis of this compound. The limited availability of detailed historical data underscores the challenges in early synthetic chemistry and highlights the advancements made in modern synthetic and analytical techniques.

| Method | Precursor | Key Reagents | Solvent | Temperature | Yield | Reference |

| Diazotization | 2,2'-Bipyridine-3,3'-diamine | NaNO₂, H₂SO₄ | Water | Elevated | 4% | [1] |

Conclusion

The historical synthesis of this compound, primarily documented through the diazotization of its corresponding diamine, reflects the ingenuity of synthetic chemists in an era of developing methodologies. While early yields were modest, these foundational studies paved the way for the exploration of this ligand's rich coordination chemistry and its application in diverse scientific fields. This guide serves as a testament to the evolution of synthetic organic chemistry and provides a valuable historical and technical resource for today's researchers. Further exploration of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, would provide a more complete picture of the current state of this compound synthesis.

References

Tautomerism in 2,2'-Bipyridine-3,3'-diol and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2,2'-bipyridine-3,3'-diol and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of these compounds. This document delves into the structural and environmental factors governing the tautomeric balance, with a particular focus on the di-enol and dizwitterionic (or di-keto) forms. Detailed experimental protocols for the characterization of these tautomers are provided, alongside a compilation of quantitative spectroscopic data. Furthermore, this guide illustrates the underlying principles of tautomerism in this class of compounds through signaling pathway and workflow diagrams, offering valuable insights for researchers in medicinal chemistry, materials science, and drug development.

Introduction to Tautomerism in this compound

This compound (BP(OH)₂) is a heterocyclic compound that exhibits pronounced tautomerism. The molecule can exist in several tautomeric forms, with the most significant being the di-enol (DE) form and the dizwitterionic (DZ) or di-keto (DK) form.[1] A mono-keto (MK) form is also considered as an intermediate in the proton transfer process.[1] The equilibrium between these forms is highly sensitive to the surrounding environment, including solvent polarity, hydrogen-bonding capabilities, and pH.[2][3][4]

The di-enol form is characterized by two hydroxyl groups on the bipyridine core, while the dizwitterionic form results from an intramolecular double proton transfer, leading to a structure with both a positive and a negative formal charge.[2] This tautomeric flexibility is crucial as it dictates the molecule's electronic properties, coordination chemistry, and potential as a bioactive agent. Understanding and controlling this equilibrium is therefore of significant interest in the design of novel drugs and functional materials.

Tautomeric Forms and Equilibria

The primary tautomeric equilibrium for this compound involves the interconversion between the di-enol (DE) and the dizwitterionic (DZ) forms.

The position of this equilibrium is significantly influenced by the solvent. In nonpolar solvents, the di-enol form is generally favored. However, in polar, protic solvents, particularly water, the dizwitterionic tautomer is stabilized.[3] This stabilization in water is so significant that the DZ tautomer can be observed in the ground state, which is a unique characteristic of this molecule.[2][3][4] Theoretical studies have suggested that the DZ tautomer in aqueous solution is only slightly less stable (by about 3 kcal/mol) than its DE counterpart.[3]

The Role of Solvent

The solvent plays a critical role in determining the predominant tautomeric form of this compound. The polarity and hydrogen-bonding capacity of the solvent are the key determinants.

In non-polar solvents like cyclohexane, the less polar di-enol form is the major species. As the solvent polarity and hydrogen-bonding ability increase, the equilibrium shifts towards the more polar dizwitterionic form. In water, the DZ tautomer is significantly stabilized through a network of hydrogen bonds with water molecules solvating the charged centers of the molecule.[2][3] This leads to unique absorption peaks for the DZ tautomer in the 400-450 nm range in aqueous solutions.[2][3][4]

Substituent Effects

The introduction of substituents onto the this compound scaffold can significantly alter the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the acidity of the hydroxyl protons and the basicity of the pyridine (B92270) nitrogen atoms, thereby shifting the equilibrium.

Quantitative Data

The tautomerism of this compound has been investigated using various spectroscopic techniques. The following tables summarize key quantitative data from these studies.

Table 1: Spectroscopic Data for this compound Tautomers in Different Solvents

| Solvent | Tautomer Form | Absorption λ_max (nm) | Emission λ_max (nm) | Fluorescence Lifetime (τ) (ns) | Reference(s) |

| Water | Dizwitterionic (DZ) | 400-450 | 462 | 0.65 | [2][3][4] |

| Cyclohexane | Di-enol (DE) | - | 498 | 3.10 | [2][3][4] |

| Methanol | Di-enol (DE) | - | - | - | [3] |

| Ethanol | Di-enol (DE) | - | - | - | [3] |

Note: The di-enol form does not exhibit significant absorption in the visible region. The dizwitterionic form is stabilized in the ground state only in water.

Experimental Protocols

The study of tautomerism in this compound and its derivatives relies on a combination of spectroscopic and analytical techniques.

Synthesis of this compound and Derivatives

The synthesis of substituted 2,2'-bipyridines can be achieved through various cross-coupling reactions. A general workflow is presented below.

Protocol for Suzuki Coupling (Illustrative):

-

Preparation of Pyridine Boronic Ester: A solution of the substituted 2-halopyridine in an appropriate solvent (e.g., dioxane) is treated with a boron source (e.g., bis(pinacolato)diboron), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate). The mixture is heated under an inert atmosphere until the reaction is complete.

-

Coupling Reaction: The crude pyridine boronic ester is then reacted with a second equivalent of a differently substituted 2-halopyridine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous sodium carbonate) in a suitable solvent mixture (e.g., toluene/ethanol). The reaction is heated to reflux.

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Hydroxylation: The resulting substituted 2,2'-bipyridine is then subjected to a hydroxylation reaction to introduce the 3,3'-diol functionality. This can be a multi-step process involving, for example, directed ortho-lithiation followed by reaction with an oxygen source.

Spectroscopic Analysis

4.2.1. UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for observing the different tautomeric forms in solution, as they often exhibit distinct absorption spectra.

Protocol:

-

Sample Preparation: Prepare stock solutions of the this compound derivative in the desired solvents (e.g., water, cyclohexane, ethanol, acetonitrile). Prepare a series of dilutions to the desired concentration range (typically 10⁻⁵ to 10⁻⁴ M).

-

Instrument Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-600 nm.

-

Slit Width: 1 nm.

-

Scan Speed: Medium.

-

Blank: The pure solvent used for sample preparation.

-

-

Data Acquisition: Record the absorption spectra of the sample in each solvent. The appearance of new absorption bands, particularly in the 400-450 nm region in aqueous solutions, is indicative of the dizwitterionic tautomer.

4.2.2. Fluorescence Spectroscopy

The tautomers of this compound exhibit different fluorescence properties, which can be used to study the excited-state dynamics.

Protocol:

-

Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the compound in various solvents.

-

Instrument Parameters:

-

Spectrofluorometer: A calibrated instrument with a thermostatted cell holder.

-

Excitation Wavelength: Chosen based on the absorption spectrum of the tautomer of interest.

-

Emission Wavelength Range: Scanned over a range that covers the expected emission of all tautomeric forms (e.g., 400-600 nm).

-

Excitation and Emission Slit Widths: Typically 2-5 nm.

-

-

Data Acquisition: Record the fluorescence emission spectra. For time-resolved measurements, use a time-correlated single-photon counting (TCSPC) system to determine the fluorescence lifetimes.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the tautomers in solution. However, if the tautomeric interconversion is fast on the NMR timescale, averaged signals will be observed.

Protocol:

-

Sample Preparation: Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).

-

Instrument Parameters:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC).

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and through-space correlations to assign the signals to the respective tautomeric forms. The observation of distinct sets of signals for different tautomers indicates slow exchange, allowing for the determination of their relative concentrations by integration.

4.2.4. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, which can be used to identify the preferred tautomeric form in the crystal lattice.

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data. The final refined structure will reveal the positions of all atoms, including the hydrogen atoms on the hydroxyl groups or nitrogen atoms, thus identifying the tautomeric form.

Conclusion

The tautomerism of this compound and its derivatives is a fascinating and important aspect of their chemistry. The equilibrium between the di-enol and dizwitterionic forms is delicately balanced and highly responsive to the molecular environment. This guide has provided an in-depth overview of the principles governing this tautomerism, supported by quantitative data and detailed experimental protocols. For researchers in drug development and materials science, a thorough understanding of these tautomeric phenomena is essential for the rational design of molecules with desired properties and functions. Further research into a wider range of substituted derivatives will undoubtedly provide deeper insights into the subtle electronic and steric effects that control the tautomeric landscape of these versatile compounds.

References

Solubility of 2,2'-Bipyridine-3,3'-diol in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Bipyridine-3,3'-diol. While quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this guide synthesizes qualitative solubility information based on its structural properties and findings from various research articles. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility values in their specific solvent systems. This document also includes a plausible synthetic workflow for this compound and a diagram of a relevant biological signaling pathway, as identified in recent cancer research, to provide a broader context for its application.

Introduction

This compound is a heterocyclic organic compound featuring a bipyridine scaffold with hydroxyl groups at the 3 and 3' positions. This structure imparts unique properties, including the ability to act as a chelating agent for various metal ions and to participate in hydrogen bonding. These characteristics make it a valuable building block in supramolecular chemistry, catalysis, and the development of functional materials. Understanding its solubility in common organic solvents is a critical first step for its effective use in synthesis, purification, and various applications, including as a potential therapeutic agent.

Solubility Profile

Qualitative Solubility Data

The following table summarizes the expected and observed solubility of this compound in various common organic solvents. This information is collated from studies where the compound was synthesized, purified, or used in spectroscopic analysis.

| Solvent Category | Common Solvents | Predicted/Observed Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | The high polarity of these solvents can effectively solvate the polar hydroxyl groups and the bipyridine ring system. Several studies report using DMF for spectroscopic measurements. |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The ability to form hydrogen bonds with the hydroxyl groups of the solvent enhances solubility. Solubility in water is noted, though it may be limited. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Sparingly Soluble | Moderate polarity may allow for some dissolution, but the non-polar character of the ether backbone limits extensive solvation. |

| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents have moderate polarity but are not strong hydrogen bond acceptors or donors, leading to limited solubility. |

| Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | The non-polar nature of these solvents makes them poor choices for solvating the polar this compound molecule. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Insoluble | The significant difference in polarity between the solute and solvent results in very poor solubility. Spectroscopic studies have been conducted in cyclohexane, implying at least minimal solubility is required for such measurements. |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is essential. The following are two standard methods for determining the solubility of a solid organic compound like this compound.

Gravimetric Method

This method involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solid.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

-

Allow the undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, heated pipette to prevent precipitation upon cooling.

-

Transfer the supernatant to a pre-weighed, dry container.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the container with the solid residue.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))

-

Spectroscopic Method

This method is suitable if this compound has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1.1).

-

Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the concentration of the diluted solution by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

-

Mandatory Visualizations

Plausible Synthetic Workflow

The synthesis of this compound can be achieved through various methods, with the Ullmann coupling of a corresponding halopyridine being a common strategy. The following diagram illustrates a plausible workflow for its synthesis.

Caption: Plausible synthetic workflow for this compound.

Apoptosis Signaling Pathway

Recent studies have shown that 2,2'-bipyridine (B1663995) derivatives can induce apoptosis in cancer cells, potentially through the inhibition of key signaling pathways like AKT and BRAF, and by promoting oxidative stress. The following diagram illustrates this proposed mechanism of action.[1][2][3][4]

Caption: Proposed mechanism of apoptosis induction by 2,2'-bipyridine derivatives.

Conclusion

While a comprehensive quantitative database for the solubility of this compound in common organic solvents is yet to be established, this guide provides a solid foundation for researchers by consolidating qualitative data and outlining robust experimental protocols for its determination. The provided visualizations of a plausible synthetic route and a relevant signaling pathway further enhance the understanding of this compound's context in both chemical synthesis and potential therapeutic applications. The emerging role of 2,2'-bipyridine derivatives in cancer research underscores the importance of a thorough understanding of their fundamental physicochemical properties, such as solubility.

References

Methodological & Application

Application Notes and Protocols for Zinc Ion Detection using 2,2'-Bipyridine-3,3'-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction